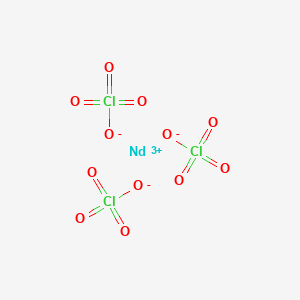

Neodymium(3+) perchlorate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Neodymium(3+) perchlorate and related complexes are typically synthesized in a controlled environment, involving reactions with other chemical agents. For example, the synthesis of a complex neodymium perchlorate with 3-bromo-2-chloro-6-picolinic N-oxide involved spectroscopic studies and quantum chemical calculations (Macalik et al., 2021).

Molecular Structure Analysis

The molecular structure of neodymium perchlorate complexes can be intricate. For instance, a study reported the structure of tetrakis(pyridinioacetate) neodymium(III) tetrahydrate perchlorate, where the neodymium atom forms an eight-coordinate dodecahedrally distorted polyhedron (Song et al., 2006).

Chemical Reactions and Properties

Neodymium complexes exhibit various chemical reactions and properties, often determined through studies like X-ray diffraction, spectroscopy, and thermal analysis. These properties are influenced by the specific ligands and the structural configuration of the neodymium ion.

Physical Properties Analysis

The physical properties of neodymium perchlorate compounds, such as their thermal behavior and crystal structure, are diverse. For instance, the structural and thermal behavior of neodymium(III) alkanoates was described, showing how these properties vary across different compounds (Binnemans et al., 2000).

科学研究应用

Recycling Potential and Environmental Impact

Research highlights the recycling potential of neodymium, specifically from computer hard disk drives, as a pathway to alleviate supply scarcity. This study underscores the feasibility of recycling as a significant contributor to the sustainable use of neodymium, despite the challenges posed by the distributed nature of neodymium sources (Sprecher, Kleijn, & Kramer, 2014). Additionally, the importance of recycling rare earth elements like neodymium from pre-consumer scrap and end-of-life products is emphasized to mitigate the environmental challenges associated with their mining and processing (Binnemans et al., 2013).

Nanomedicine Applications

Neodymium(3+)-sensitized nanoconstructs are explored for their potential in near-infrared enabled photomedicine, offering advantages such as high penetration depth and low cytotoxicity. Despite hurdles like low conversion efficiency and potential long-term toxicity, these nanoconstructs present promising avenues for medical applications (Yu, Chan, & Tan, 2019).

Solubility and Waste Disposal Studies

Neodymium(III) solubility studies provide crucial data for the Waste Isolation Pilot Plant (WIPP) performance assessments, specifically in understanding actinide solubility in WIPP-relevant brine compositions. This research is vital for evaluating the safety and efficacy of nuclear waste disposal strategies (Borkowski et al., 2009).

Healthcare Applications

Neodymium magnets, including those composed of neodymium compounds, are investigated for their strong magnetic field properties in medicine and dentistry. Despite potential risks, these magnets show promise in various diagnostic and therapeutic tools (Yuksel, Ankaralı, & Yuksel, 2018).

Environmental Remediation and Water Treatment

The treatment of perchlorate in drinking water has become a significant challenge, with research dedicated to evaluating various treatment technologies. Studies discuss the advantages and limitations of methods like ion exchange, microbial reduction, and electrochemical processes for the effective removal of perchlorate from water sources (Srinivasan & Sorial, 2009). Additionally, electrochemical advanced oxidation processes are scrutinized for their potential to form harmful by-products such as chlorate and perchlorate, emphasizing the need for sustainable and safe water treatment solutions (Bergmann, Koparal, & Iourtchouk, 2014).

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as oxidizing liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

属性

IUPAC Name |

neodymium(3+);triperchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Nd/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKMAYJLXKBOER-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Nd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3NdO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neodymium(3+) perchlorate | |

CAS RN |

13498-06-1 |

Source

|

| Record name | Neodymium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013498061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。